molecular formula C14H8ClF3N2O3 B5824025 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5824025
M. Wt: 344.67 g/mol
InChI Key: SFJFXIOPXAMPRV-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is an aromatic compound that features a benzamide core substituted with chloro, nitro, and trifluoromethyl groups

Properties

IUPAC Name

2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-12-5-4-10(20(22)23)7-11(12)13(21)19-9-3-1-2-8(6-9)14(16,17)18/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJFXIOPXAMPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:

    Chlorination: The chlorination of the benzene ring can be carried out using chlorine gas or other chlorinating agents.

    Amidation: The final step involves the formation of the benzamide by reacting the chlorinated and nitrated benzene derivative with 3-(trifluoromethyl)aniline under suitable conditions, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-amino-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of trifluoromethyl groups on biological activity.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitro-N-phenylbenzamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    2-chloro-5-nitro-N-[4-(trifluoromethyl)phenyl]benzamide: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.

Uniqueness

2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group at the meta position, which can significantly influence its chemical and biological properties. This substitution pattern can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and a potential candidate for drug development.

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